REACTION_CXSMILES
|
[N:1]([O-:3])=O.[Na+].N[C:6]1[C:7]([CH3:12])=N[CH:9]=[CH:10][CH:11]=1.[OH-].[Na+].[F:15][B-](F)(F)F.[H+]>>[CH3:12][C:7]1[C:6]([F:15])=[CH:11][CH:10]=[CH:9][N+:1]=1[O-:3] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 2 hours at -10°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by a further 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The extracts were back-washed with water (pH 6 HCl)
|
Type
|
CUSTOM
|
Details
|
to remove some unreacted amine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying (K2CO3), m-chloroperbenzoic acid (35.7 g)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
to stand for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the precipitated benzoate salts filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=CC=C1F)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |